molecular formula C14H20N4O2S B5260537 7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5260537
M. Wt: 308.40 g/mol
InChI Key: SPKJCAJGBDPIOK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a but-2-en-1-yl group and a butylsulfanyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the saturated butyl derivative .

Scientific Research Applications

7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione
  • 7-[(2E)-2-Buten-1-yl]-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 7-[(2E)-but-2-en-1-yl]-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butylsulfanyl group, in particular, may confer distinct properties such as increased lipophilicity and altered metabolic stability .

Properties

IUPAC Name

7-[(E)-but-2-enyl]-8-butylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-4-6-8-18-10-11(15-14(18)21-9-7-5-2)17(3)13(20)16-12(10)19/h4,6H,5,7-9H2,1-3H3,(H,16,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKJCAJGBDPIOK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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